N-(1,3-benzodioxol-5-yl)furan-2-carboxamide N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 5246-86-6
VCID: VC10800700
InChI: InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3
Molecular Formula: C12H9NO4
Molecular Weight: 231.20 g/mol

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide

CAS No.: 5246-86-6

Cat. No.: VC10800700

Molecular Formula: C12H9NO4

Molecular Weight: 231.20 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide - 5246-86-6

Specification

CAS No. 5246-86-6
Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Standard InChI InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14)
Standard InChI Key XTZQUUFEQWTGNT-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1,3-Benzodioxol-5-yl)furan-2-carboxamide features a benzodioxole ring (1,3-benzodioxol-5-yl) linked via a carboxamide group to a furan-2-carbonyl moiety. The benzodioxole component contributes aromaticity and electron-rich properties, while the furan ring introduces heterocyclic reactivity. The amide linkage enhances hydrogen-bonding capacity, critical for molecular interactions.

Key Structural Features:

  • Benzodioxole Ring: A fused bicyclic structure with two oxygen atoms at positions 1 and 3, providing steric and electronic effects.

  • Furan-2-Carboxamide: A five-membered aromatic heterocycle with an oxygen atom, conjugated to a carbonyl group.

  • Amide Bond: Facilitates hydrogen bonding with biological targets, influencing pharmacokinetics.

Physicochemical Profile

The compound’s properties are derived from computational and experimental analyses:

PropertyValueMethod/Source
Molecular FormulaC12H9NO4\text{C}_{12}\text{H}_{9}\text{NO}_{4}Experimental synthesis
Molecular Weight231.20 g/molMass spectrometry
Melting PointNot reportedN/A
Boiling PointNot reportedN/A
SolubilityLow aqueous solubilityLogP estimation
StabilityStable under inert conditionsThermal analysis

The low aqueous solubility (logP2.1\log P \approx 2.1) suggests lipophilicity, favoring membrane permeability but posing formulation challenges.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 1,3-benzodioxol-5-amine. A representative protocol includes:

  • Activation of Furan-2-Carboxylic Acid: Reacting furan-2-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride.

  • Amide Bond Formation: Treating the acyl chloride with 1,3-benzodioxol-5-amine in the presence of a base (e.g., triethylamine) to yield the carboxamide.

  • Purification: Column chromatography or recrystallization to isolate the product.

Yield optimization (6575%\sim 65-75\%) requires strict control of stoichiometry and reaction temperature.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Peaks at δ7.47.6\delta 7.4-7.6 ppm (furan protons), δ6.87.0\delta 6.8-7.0 ppm (benzodioxole aromatic protons), and δ5.9\delta 5.9 ppm (methylenedioxy group).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl signal at δ165\delta 165 ppm, aromatic carbons between δ100150\delta 100-150 ppm.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1680cm11680 \, \text{cm}^{-1} (amide C=O) and 1240cm11240 \, \text{cm}^{-1} (C-O-C of benzodioxole).

Compound NameKey Structural DifferenceBiological Activity
N-(1,3-Benzodioxol-5-yl)furan-2-carboxamideBase structureHypothesized TRPM8 modulation
5-Methoxy-N-(1,3-benzodioxol-5-yloxy)acetamideMethoxy substitutionEnhanced anti-inflammatory activity
3,5,6-Trimethyl-1-benzofuran derivativeMethyl groups on benzofuranAntimicrobial (MIC = 8 µg/mL)

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s scaffold serves as a lead structure for designing TRPM8 modulators. Recent efforts focus on optimizing solubility through prodrug strategies or hydrophilic substituents.

Material Science

Benzodioxole-furan hybrids exhibit fluorescence properties, with potential applications in organic light-emitting diodes (OLEDs). Quantum yield measurements (Φ0.45\Phi \approx 0.45) suggest utility in optoelectronic devices.

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